molecular formula C14H11ClF2N4S B12279345 2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-4,6-difluoro-1,3-benzothiazole

2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-4,6-difluoro-1,3-benzothiazole

Cat. No.: B12279345
M. Wt: 340.8 g/mol
InChI Key: XYNPSKWCQCMAKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-4,6-difluoro-1,3-benzothiazole is a complex organic compound that features a combination of pyrazole, azetidine, and benzothiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-4,6-difluoro-1,3-benzothiazole typically involves multi-step organic reactions. The process begins with the preparation of the core benzothiazole structure, followed by the introduction of the difluoro substituents. The azetidine and pyrazole moieties are then incorporated through nucleophilic substitution and cyclization reactions. Common reagents used in these steps include halogenating agents, base catalysts, and solvents like dimethylformamide (DMF) and dichloromethane (DCM).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-4,6-difluoro-1,3-benzothiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the pyrazole and benzothiazole rings.

Common Reagents and Conditions

Common reagents for these reactions include halogenating agents, oxidizing agents, reducing agents, and catalysts like palladium on carbon (Pd/C). Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-4,6-difluoro-1,3-benzothiazole has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and materials.

    Biology: It may serve as a probe for studying biological processes and interactions due to its unique structural features.

    Industry: The compound can be used in the development of advanced materials with specific electronic, optical, or mechanical properties.

Mechanism of Action

The mechanism of action of 2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-4,6-difluoro-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-chlorophenyl)-3-(4-fluorophenyl)pyrazole
  • 2-(4-chlorophenyl)-4,6-difluorobenzothiazole
  • 3-(4-chlorophenyl)-1-(4-fluorophenyl)azetidine

Uniqueness

2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-4,6-difluoro-1,3-benzothiazole is unique due to its combination of structural features, which confer specific chemical and biological properties

Properties

Molecular Formula

C14H11ClF2N4S

Molecular Weight

340.8 g/mol

IUPAC Name

2-[3-[(4-chloropyrazol-1-yl)methyl]azetidin-1-yl]-4,6-difluoro-1,3-benzothiazole

InChI

InChI=1S/C14H11ClF2N4S/c15-9-3-18-21(7-9)6-8-4-20(5-8)14-19-13-11(17)1-10(16)2-12(13)22-14/h1-3,7-8H,4-6H2

InChI Key

XYNPSKWCQCMAKP-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1C2=NC3=C(C=C(C=C3S2)F)F)CN4C=C(C=N4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.